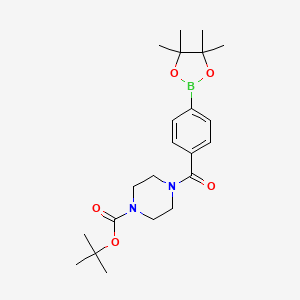

![molecular formula C8H7BrN2O B1287114 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 352434-16-3](/img/structure/B1287114.png)

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Descripción general

Descripción

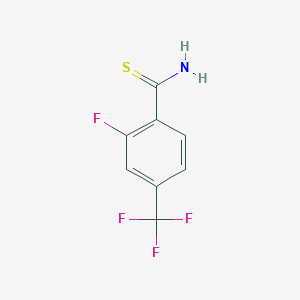

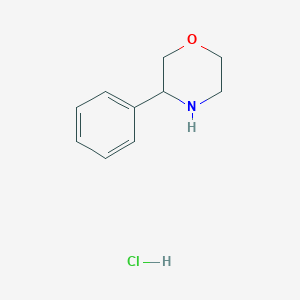

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyrrole ring fused to a pyridine ring, with a bromine atom at the 3-position and a methoxy group at the 7-position. Pyrrolopyridines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for drug development.

Mecanismo De Acción

Target of Action

The primary target of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

This compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound exhibits potent FGFR inhibitory activity .

Biochemical Pathways

The affected pathway is the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of this pathway, thereby affecting these biological processes .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly reduces the migration and invasion abilities of cancer cells .

Análisis Bioquímico

Biochemical Properties

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical for cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions with the active sites of the enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival . Additionally, this compound can modulate gene expression and alter cellular metabolism, leading to reduced cell viability and increased cell death in tumor cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of FGFRs, preventing the phosphorylation and activation of downstream signaling molecules . This inhibition disrupts the signaling cascades that promote cell proliferation and survival. Additionally, the compound can induce conformational changes in the receptor, further enhancing its inhibitory activity . These molecular interactions highlight the potential of this compound as a targeted therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light and moisture . Long-term studies have shown that its inhibitory effects on cellular function can persist for several days, although the potency may decrease with prolonged exposure . These findings are crucial for optimizing experimental conditions and ensuring reproducibility in biochemical assays.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as weight loss and organ toxicity These threshold effects highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing side effects

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites . The metabolic flux and levels of these metabolites can influence the compound’s bioavailability and efficacy. Understanding these pathways is essential for predicting drug-drug interactions and optimizing therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects . Additionally, its distribution can be influenced by factors such as tissue permeability and blood-brain barrier penetration . These properties are critical for determining the compound’s therapeutic potential and targeting specific tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it affects cellular function . Targeting signals and post-translational modifications can also direct the compound to particular subcellular compartments . These localization patterns are essential for understanding the compound’s mode of action and optimizing its therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 7-methoxy-1H-pyrrolo[2,3-c]pyridine. One common method is the reaction of 7-methoxy-1H-pyrrolo[2,3-c]pyridine with N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and yields the desired brominated product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions:

Coupling Reactions: The bromine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid would yield a biaryl compound.

Aplicaciones Científicas De Investigación

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs).

Biological Studies: The compound is used in studies related to cancer research due to its potential inhibitory effects on cancer cell proliferation and migration.

Chemical Biology: It is employed in the design of chemical probes to study biological pathways and molecular interactions.

Comparación Con Compuestos Similares

Similar Compounds

7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine: Similar structure but with a different substitution pattern.

3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine: A related compound with a pyrazole ring instead of a pyrrole ring.

Uniqueness

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs makes it a valuable compound in cancer research and drug development .

Propiedades

IUPAC Name |

3-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-7-5(2-3-10-8)6(9)4-11-7/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXERQDIKIONKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593006 | |

| Record name | 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352434-16-3 | |

| Record name | 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

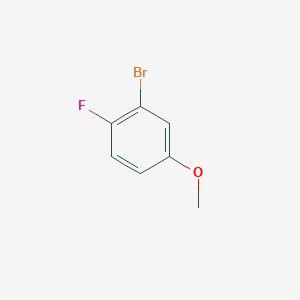

![4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1287039.png)

![5-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1287050.png)